molecular formula C13H16FN3S B1412370 5-(2-(1-Fluoro-2-methylpropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine CAS No. 1395492-67-7

5-(2-(1-Fluoro-2-methylpropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine

Cat. No. B1412370
CAS RN: 1395492-67-7
M. Wt: 265.35 g/mol
InChI Key: MFKYGDVSYPOSEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-(1-Fluoro-2-methylpropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine (FMPPT) is a novel small molecule that has recently been developed as a potential therapeutic agent for a variety of diseases. FMPPT is a heterocyclic compound consisting of two rings, a pyridine and a thiazole, linked together by a fluorinated alkyl chain. FMPPT has been shown to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects. In addition, FMPPT has been found to possess antioxidant, antifungal, and anti-viral properties.

Scientific Research Applications

Pharmacophore Design and Kinase Inhibition

Compounds with specific scaffolds, such as imidazole and pyrimidine derivatives, are explored for their selective inhibition of enzymes like p38 mitogen-activated protein (MAP) kinase. This enzyme is critical in proinflammatory cytokine release, with research focusing on the design, synthesis, and activity studies of selective inhibitors. These efforts aim to enhance binding selectivity and potency through structural modifications, highlighting the significance of specific chemical groups in drug development (Scior et al., 2011).

Fluorinated Pyrimidines in Cancer Treatment

Fluorinated pyrimidines, such as 5-Fluorouracil, are pivotal in cancer treatment, demonstrating the importance of fluorine chemistry in the development of cancer therapeutics. Research into the synthesis, metabolism, and biological effects of fluorinated compounds provides insights into their mechanisms of action, including inhibition of thymidylate synthase and impacts on RNA- and DNA-modifying enzymes, which are crucial for their antitumor activity (Gmeiner, 2020).

Antitubercular Activity

The modification of chemical structures to enhance antitubercular activity against various Mycobacterium strains is a focus area, with compounds evaluated for their efficacy compared to existing treatments. This research emphasizes the potential of chemical modifications in discovering new leads for antitubercular compounds (Asif, 2014).

Sorbent Design for Environmental Applications

Amine-functionalized sorbents are investigated for their efficacy in removing contaminants like perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. This research underscores the role of chemical modifications in enhancing the affinity and selectivity of sorbents for specific pollutants, offering insights into the design of next-generation materials for environmental remediation (Ateia et al., 2019).

Heterocyclic Compounds in Drug Synthesis

The synthesis and properties of heterocyclic compounds, such as pyridine and thiazole derivatives, are extensively studied for their potential in drug development. These compounds serve as key precursors or active pharmaceutical ingredients due to their structural diversity and biological relevance, highlighting the importance of heterocycles in medicinal chemistry (Parmar et al., 2023).

properties

IUPAC Name

5-[2-(1-fluoro-2-methylpropan-2-yl)pyridin-4-yl]-4-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3S/c1-8-11(18-12(15)17-8)9-4-5-16-10(6-9)13(2,3)7-14/h4-6H,7H2,1-3H3,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKYGDVSYPOSEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=CC(=NC=C2)C(C)(C)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-(1-Fluoro-2-methylpropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-(1-Fluoro-2-methylpropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine
Reactant of Route 2
5-(2-(1-Fluoro-2-methylpropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine
Reactant of Route 3
5-(2-(1-Fluoro-2-methylpropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine
Reactant of Route 4
5-(2-(1-Fluoro-2-methylpropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine
Reactant of Route 5
Reactant of Route 5
5-(2-(1-Fluoro-2-methylpropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine
Reactant of Route 6
5-(2-(1-Fluoro-2-methylpropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine

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